Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate
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Overview
Description
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, an iodine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate typically involves the lithiation of 5-iodo-1,3-thiazole-2-carboxylic acid. This can be achieved by treating the acid with a lithium base such as lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a lithium salt, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-thiazole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-1,3-thiazole-2-carboxylate .
Scientific Research Applications
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom can be easily replaced by various substituents, allowing for the synthesis of a wide range of derivatives with different biological activities .
Properties
Molecular Formula |
C4HILiNO2S |
---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
lithium;5-iodo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2INO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI Key |
WVIWWPICZHRHQA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])I |
Origin of Product |
United States |
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